N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuropyrimidine core fused with a thioacetamide moiety. The molecule comprises a 3-methylbutyl (isopentyl) substituent at the pyrimidine N3 position and a 2,3-dimethylphenyl group attached via the acetamide linkage. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.2) and a molecular weight of ~505.6 g/mol, similar to analogs in the benzofuropyrimidine class .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-15(2)12-13-28-24(30)23-22(18-9-5-6-11-20(18)31-23)27-25(28)32-14-21(29)26-19-10-7-8-16(3)17(19)4/h5-11,15H,12-14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHMCIBQNKTKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure that combines elements of sulfur and nitrogen chemistry. Its potential biological activity stems from the presence of multiple functional groups and a distinctive benzofuro-pyrimidine framework.
Chemical Structure and Properties
The molecular formula of N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is with a molecular weight of 449.6 g/mol. The compound features a dimethylphenyl moiety linked to a sulfanyl group and a benzofuro-pyrimidine core, which contributes to its potential for various biological interactions .
Biological Activity Overview
Preliminary studies indicate that compounds with structural similarities to N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide often exhibit significant biological activities. Some reported activities include:
- Antimicrobial Effects : Similar compounds have demonstrated antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli.
- Antitumor Activity : Compounds with the benzofuro-pyrimidine structure have shown potential in inhibiting tumor growth in various cancer models.
- Enzyme Inhibition : The presence of the sulfanyl group may enhance enzyme inhibition capabilities, contributing to its pharmacological profile .
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds. For example:
-
Antibacterial Activity Study :
- Researchers synthesized several derivatives similar to N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.
- The synthesized compounds were evaluated for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using a two-fold serial dilution technique.
- Results indicated that some derivatives exhibited comparable or superior antibacterial activity compared to standard drugs .
- Antitumor Evaluation :
Comparative Analysis
To understand the biological activity of N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide better, a comparative analysis with structurally related compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Methylphenyl)-4-methylbenzamide | Methyl group on the phenyl ring | Antimicrobial |
| 4-Oxo-benzofuro[3,2-d]pyrimidine | Lacks sulfanyl group but shares pyrimidine core | Antitumor |
| N-(Phenyl)-thioacetamide | Similar acetamide structure with thiol group | Enzyme inhibition |
This comparison highlights the unique aspects of N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide due to its specific combination of functional groups and structural complexity .
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines sulfur and nitrogen chemistry. It features a dimethylphenyl moiety linked to a sulfanyl group and a benzofuro-pyrimidine framework. The presence of multiple functional groups suggests that this compound may exhibit interesting chemical properties and biological interactions.
Potential Applications
N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has potential applications in several fields:
- Medicinal Chemistry The compound can be used in drug development due to its unique structural motifs that often exhibit significant biological activities.
- Interaction studies Interaction studies are crucial for understanding the pharmacodynamics of N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Methylphenyl)-4-methylbenzamide | Contains a methyl group on the phenyl ring | Antimicrobial |
| 4-Oxo- benzofuro[3,2-d]pyrimidine | Lacks sulfanyl group but shares the pyrimidine core | Antitumor |
| N-(Phenyl)-thioacetamide | Similar acetamide structure with a thiol group | Enzyme inhibition |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffold
The target compound shares a benzofuro[3,2-d]pyrimidine core with derivatives such as N-(2,3-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (). Key differences lie in the N3 substituent: the target’s 3-methylbutyl chain enhances lipophilicity (clogP +0.4 vs. 4-methylbenzyl in ), which may improve membrane permeability . In contrast, benzothieno[2,3-d]pyrimidine analogs (e.g., ) replace the oxygen atom in the fused furan ring with sulfur, reducing polarity and altering binding kinetics .
Substituent Effects on Bioactivity
- N-Aryl Groups: The 2,3-dimethylphenyl group in the target compound provides steric bulk compared to the 3-fluoro-4-methylphenyl group in 2-[(3-ethyl-4-oxo-3,4-dihydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide (). This substitution may reduce off-target interactions with polar residues in enzyme active sites .
- N3 Substituents: The 3-methylbutyl chain in the target compound offers greater conformational flexibility than the rigid 4-methoxyphenyl group in N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (). This flexibility may improve solubility while maintaining hydrophobic interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Bioactivity Trends
Research Findings and Implications
- Molecular Similarity Analysis: Tanimoto coefficients (Tₘₒᵣgₐₙ > 0.7) indicate high structural similarity between the target compound and benzothienopyrimidines (), suggesting overlapping bioactivity profiles, such as kinase inhibition .
- ADMET Properties : The 3-methylbutyl chain in the target compound may enhance metabolic stability compared to ethyl-substituted analogs (), as longer alkyl chains resist oxidative degradation .
- Crystallographic Insights : Hydrogen-bonding patterns in benzofuropyrimidines (e.g., Etter’s graph-set analysis) predict strong interactions with polar residues in ATP-binding pockets, corroborated by docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
